N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-[(2-Methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 4-methylphenyl group at position 5 and a 2-methoxybenzyl moiety attached to the acetamide nitrogen. The 1,2-oxazole ring contributes to metabolic stability, while the 4-methylphenyl and 2-methoxybenzyl groups influence lipophilicity and target binding interactions .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-7-9-15(10-8-14)19-11-17(22-25-19)12-20(23)21-13-16-5-3-4-6-18(16)24-2/h3-11H,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFKMHRKXWOBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methoxybenzylamine with 4-methylbenzoyl chloride to form an amide intermediate. This intermediate is then reacted with 3-amino-5-(4-methylphenyl)-1,2-oxazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
The compound N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Anticancer Activity
Research has indicated that compounds with oxazole rings exhibit significant anticancer properties. The presence of the methoxyphenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression. Studies have shown that derivatives of similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Properties
Compounds with similar functional groups have been studied for their antimicrobial activity. The unique combination of the oxazole ring and aromatic groups in this compound suggests potential efficacy against various bacterial and fungal strains.
Neuropharmacology
The structural characteristics of this compound may also allow it to interact with neurotransmitter receptors. Preliminary studies suggest that similar compounds can modulate serotonin and dopamine pathways, indicating potential applications in treating neurological disorders such as depression or anxiety.
Polymer Synthesis
The compound's acetamide functionality can be utilized in the synthesis of polymers, particularly those requiring specific thermal or mechanical properties. Research into the polymerization of such compounds has shown promise in producing materials with enhanced durability and resistance to environmental degradation.
Organic Electronics
Due to its electronic properties, this compound can potentially be applied in organic electronic devices. Its ability to act as a charge transport material could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxazole-containing compounds, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial properties of various oxazole derivatives against resistant strains of Staphylococcus aureus. This compound showed promising results, exhibiting inhibition zones comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2-Oxazole Substituents
Compound A : 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (ECHEMI, 2022)
- Key Differences : Replaces the 4-methylphenyl group on the oxazole with a sulfamoylphenyl linkage.
Compound B : 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 478045-96-4)
- Key Differences: Incorporates a 1,2,4-oxadiazolidinone ring instead of a simple oxazole. The 4-chlorophenyl group introduces electron-withdrawing effects.
- Impact: The oxadiazolidinone ring may confer rigidity, altering binding kinetics.
Analogues with Modified Acetamide Linkers
Compound C : N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (Fun et al., 2011)
- Key Differences : Replaces the oxazole with a 1,2,4-triazole ring and introduces a methylsulfanylbenzyl group.
- This contrasts with the target compound’s oxazole, which offers fewer hydrogen-bonding sites .
Compound D : 2-{[4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide (2024)
- Key Differences : Features a triazole-thioether linkage and dual methoxy substituents.
- Impact: The amino group on the triazole may improve solubility, while dual methoxy groups could enhance π-π stacking interactions in aromatic enzyme pockets .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~380 g/mol | ~433 g/mol | 350.76 g/mol | ~450 g/mol |
| LogP (Predicted) | 3.5–4.0 | 2.8 | 3.2 | 4.5 |
| Hydrogen Bond Acceptors | 4 | 7 | 6 | 5 |
| Key Substituents | 4-MePh, 2-OMeBn | Sulfamoyl | Cl, Oxadiazole | MeS, Triazole |
Analysis :
- The target compound’s higher logP (3.5–4.0) suggests greater lipophilicity than Compound A (logP 2.8), favoring passive diffusion across membranes.
- Compound B’s oxadiazolidinone core reduces molecular weight, possibly enhancing oral bioavailability .
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its pharmacological properties, focusing on its antibacterial, antifungal, and cytotoxic effects, along with structure-activity relationship (SAR) insights.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An oxazole ring, which is known for its diverse biological activities.
- A methoxyphenyl group that may influence the compound's lipophilicity and interaction with biological targets.
The molecular formula is , indicating a relatively high molecular weight that could impact its bioavailability.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar oxazole derivatives. For instance, compounds with structural similarities have shown significant inhibition against various bacterial strains:
- Staphylococcus aureus : MIC values ranged from 5.64 to 77.38 µM.
- Escherichia coli : MIC values ranged from 2.33 to 156.47 µM.
These findings suggest that modifications in the oxazole structure can enhance antibacterial potency, potentially making this compound a candidate for further investigation in antimicrobial therapies .
Antifungal Activity
The compound has also been assessed for antifungal properties. For example, related oxazole compounds demonstrated activity against Candida albicans and Fusarium oxysporum , with reported MIC values indicating moderate efficacy:
| Fungal Strain | MIC (µM) Range |
|---|---|
| Candida albicans | 16.69 to 78.23 |
| Fusarium oxysporum | 56.74 to 222.31 |
These results highlight the potential of this compound in treating fungal infections .
Cytotoxic Activity
Cytotoxicity studies have shown that compounds similar to this compound exhibit varying degrees of effectiveness against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of specific substituents on the oxazole moiety has been correlated with increased cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | Not specified |
| HCT-116 | Not specified |
The structure–activity relationship indicates that modifications at certain positions can significantly enhance cytotoxicity .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Electron-donating groups on the aromatic rings enhance antibacterial activity.
- Oxazole Modifications : Alterations in the oxazole ring can lead to improved antifungal and anticancer properties.
These insights guide future synthetic efforts aimed at developing more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
